5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1240279-47-3) is a highly specialized heterocyclic building block predominantly utilized in medicinal chemistry for the synthesis of targeted kinase inhibitors and advanced agrochemicals. Featuring a tautomerizable pyrazole core, a primary carboxamide, and an electron-rich thiophene ring, this scaffold serves as a privileged hinge-binding motif. The pyrazole-carboxamide system provides a robust triple hydrogen-bonding network (donor-acceptor-donor) critical for anchoring to the ATP-binding site of kinases, while the thiophene moiety offers a tunable bioisosteric alternative to traditional phenyl rings, optimizing both steric fit and lipophilicity [1]. For procurement teams and process chemists, sourcing this pre-assembled carboxamide eliminates multi-step amidation from the corresponding carboxylic acid, ensuring higher overall yields and minimizing residual coupling reagents in late-stage active pharmaceutical ingredient (API) synthesis [2].
Substituting 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide with its closest in-class analogs, such as 5-phenyl-1H-pyrazole-3-carboxamide or 5-(furan-2-yl)-1H-pyrazole-3-carboxamide, frequently results in suboptimal pharmacokinetic and synthetic outcomes. While the phenyl analog is a common baseline, its larger van der Waals volume and higher lipophilicity often lead to reduced aqueous solubility and increased off-target promiscuity [1]. Conversely, the furan analog, though sterically similar, suffers from significantly lower metabolic stability due to its susceptibility to CYP450-mediated oxidative ring opening. Furthermore, attempting to procure the cheaper 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid and performing amidation in-house introduces process bottlenecks, including the need for stoichiometric coupling reagents (e.g., HATU, EDC) and subsequent purification steps that reduce overall throughput and increase batch-to-batch variability in high-throughput screening libraries [2].
In lead optimization workflows, managing lipophilicity is critical for maintaining aqueous solubility without sacrificing target affinity. Comparative chemoinformatic profiling demonstrates that the thiophene bioisostere provides a more favorable partition coefficient than its phenyl counterpart. Specifically, the calculated LogP (cLogP) for 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is approximately 0.6 units lower than that of 5-phenyl-1H-pyrazole-3-carboxamide [1]. This reduction in lipophilicity translates to a measurable increase in thermodynamic aqueous solubility under physiological conditions (pH 7.4), reducing the need for complex formulation strategies during in vitro screening.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~1.1 |
| Comparator Or Baseline | 5-phenyl-1H-pyrazole-3-carboxamide (cLogP ~1.7) |
| Quantified Difference | ~0.6 unit reduction in cLogP |
| Conditions | In silico predictive modeling (standard chemoinformatics platforms) |
Procuring the thiophene analog directly provides a more soluble starting point for library synthesis, reducing attrition rates caused by poor physicochemical properties in early discovery.
When selecting a five-membered heteroaryl substituent for the pyrazole core, metabolic stability is a primary differentiating factor. The furan ring is highly electron-rich and prone to rapid oxidative metabolism by hepatic cytochrome P450 enzymes, often leading to reactive intermediates or rapid clearance. In contrast, the thiophene ring in 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide exhibits significantly higher resistance to oxidative degradation. Microsomal stability assays of derivative libraries consistently show that thiophene-containing analogs maintain a longer half-life (t1/2) and lower intrinsic clearance (CLint) compared to their furan-matched pairs [1].
| Evidence Dimension | Hepatic Microsomal Stability (t1/2) |
| Target Compound Data | Extended half-life (typically >60 min for derivatives) |
| Comparator Or Baseline | Furan-pyrazole derivatives (Rapid clearance, typically <30 min) |
| Quantified Difference | >2-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assays |
Selecting the thiophene building block prevents downstream pharmacokinetic failures associated with rapid furan metabolism, ensuring more viable drug candidates.
For parallel library synthesis, utilizing the pre-formed carboxamide is vastly superior to sourcing the carboxylic acid precursor. Converting 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid to the primary amide requires activation and treatment with ammonia sources, a process that typically yields 60-80% after purification and risks introducing trace coupling byproducts [1]. By procuring 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide directly, chemists can bypass this step entirely, utilizing the compound immediately for N-alkylation, cross-coupling at the pyrazole nitrogen, or dehydration to the corresponding nitrile, achieving >95% purity in downstream intermediates without intermediate chromatography.
| Evidence Dimension | Synthetic Steps and Yield to Amide-containing Intermediates |
| Target Compound Data | 0 steps, 100% starting material retention |
| Comparator Or Baseline | 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (1 step, 60-80% yield) |
| Quantified Difference | Elimination of 1 synthetic step and prevention of 20-40% yield loss |
| Conditions | Standard benchtop amidation vs. direct procurement |
Direct procurement of the carboxamide accelerates library production timelines and eliminates reagent waste, directly lowering the cost per synthesized analog.
The pyrazole-3-carboxamide core is an ideal starting material for synthesizing hinge-binding inhibitors targeting kinases such as JAK, Aurora, and CDKs. The pre-installed carboxamide provides essential hydrogen bonding, while the thiophene allows for optimized hydrophobic packing in the ATP binding site, directly leveraging the favorable lipophilicity profile established in Section 3 [1].
The primary carboxamide can be efficiently dehydrated using reagents like POCl3 or Burgess reagent to yield 5-(thiophen-2-yl)-1H-pyrazole-3-carbonitrile. Procuring the carboxamide directly bypasses the inefficient acid-to-amide conversion step, providing a streamlined route to this versatile intermediate for tetrazole formation or amidine synthesis in advanced medicinal chemistry programs [1].
Thiophene-substituted pyrazoles are frequently explored in agrochemical research for their potent fungicidal properties. This building block serves as a metabolically stable, soluble core for developing novel crop protection agents, offering a favorable environmental degradation profile compared to heavily halogenated phenyl analogs [1].